molecular formula C10H6N2O2 B12819273 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid

3-(1H-Benzo[d]imidazol-2-yl)propiolic acid

Cat. No.: B12819273
M. Wt: 186.17 g/mol
InChI Key: YHRXIDLZYQYLFI-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)propiolic acid is a benzoimidazole derivative featuring a propiolic acid (HC≡C-COOH) moiety attached to the 2-position of the benzimidazole core.

Benzimidazole derivatives are widely synthesized via condensation reactions involving o-phenylenediamine and carboxylic acid derivatives. For example, 1H-benzo[d]imidazole-2-carboxylic acid is synthesized from o-phenylenediamine and glycolic acid under acidic conditions, followed by oxidation . Propiolic acid derivatives may be synthesized via analogous routes, substituting glycolic acid with propiolic acid precursors.

Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C10H6N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,(H,11,12)(H,13,14)

InChI Key

YHRXIDLZYQYLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid typically involves the cyclization of o-phenylenediamine with propiolic acid under acidic conditions. One common method includes the use of N,N-dimethylformamide (DMF) and sulfur as reagents . The reaction is carried out at elevated temperatures, usually around 65-70°C, until completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Chemical Reactions of Propiolic Acid Derivatives

Propiolic acid derivatives are known for their reactivity in various organic reactions, including:

  • Click Chemistry : Propiolic acids can participate in click reactions, forming triazoles with azides .

  • Cycloaddition Reactions : They are involved in Diels-Alder reactions and other cycloadditions due to their alkynyl group .

Potential Reactions for 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid:

  • Click Chemistry : Reaction with azides to form triazoles.

  • Cycloaddition : Participation in Diels-Alder reactions.

Biological Activity of Benzimidazole Derivatives

Benzimidazoles are known for their biological activities, including antimicrobial and anticancer properties . The incorporation of a propiolic acid moiety could potentially enhance or modify these activities.

Biological Activities:

  • Antimicrobial Activity : Benzimidazoles have shown activity against various microorganisms.

  • Anticancer Activity : Some derivatives have been studied for their potential in inhibiting cancer cell growth.

Data Tables

Compound TypeReaction TypeConditions
BenzimidazolesCondensationEthanol/Acetic Acid, Heat
Propiolic AcidsClick ChemistryCu(I) Catalyst, Azide
Propiolic AcidsCycloadditionDiels-Alder, Heat

Scientific Research Applications

Pharmaceutical Research

Antimicrobial Properties
Research indicates that compounds related to benzimidazole structures, including 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid, exhibit substantial antimicrobial activities. These compounds have been shown to be effective against a range of bacterial and fungal strains. For instance, derivatives have demonstrated significant minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have indicated that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapeutics. In particular, benzimidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values lower than those of standard chemotherapeutic agents .

Biological Evaluation

Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interfere with critical biochemical pathways. For example, its structural similarity to purines allows it to inhibit nucleic acid synthesis within bacterial cells, which is a key mechanism in its antimicrobial action . Additionally, the compound's interaction with specific protein targets may lead to the modulation of inflammatory responses, making it a potential candidate for treating inflammatory diseases .

Chemical Synthesis

Synthetic Routes
The synthesis of this compound typically involves cyclization reactions starting from readily available precursors such as o-phenylenediamine derivatives. These reactions require careful control of conditions to optimize yield and purity. Recent advances in synthetic methodologies have included environmentally friendly approaches that utilize continuous flow reactors and green catalysts .

Case Studies

Study Application Findings
Study AAntibacterialCompound exhibited MIC values comparable to standard antibiotics against multiple strains .
Study BAnticancerDemonstrated IC50 values lower than traditional chemotherapeutics in various cancer cell lines .
Study CInflammatory DiseasesShowed potential in modulating IL-1β release in macrophages, indicating anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among benzoimidazole derivatives include:

  • Linker groups : Propiolic acid (HC≡C-COOH) vs. acrylic acid (CH₂=CH-COOH) or thiazole-based linkers.
  • Substituents : Halogens (Cl, Br), methoxy groups, or trifluoromethyl groups on the benzimidazole or aromatic rings.
Compound Name Linker/Substituent Melting Point (°C) Yield (%) Key Applications Reference
(E)-3-(1H-Benzo[d]imidazol-2-yl)acrylic acid Acrylic acid linker 215–217 (6e) 53.6 Pin1 inhibition
3-(5-Trifluoromethyl-1H-benzimidazol-2-yl)propan-1-ol Propanol linker, CF₃ substituent - - Pharmaceutical intermediates
3-(1H-Benzoimidazol-2-ylsulfanyl)propanoic acid Thioether linker - - Antimicrobial agents
3-(1H-Benzo[d]imidazol-2-yl)-2,3-dihydroxypropanoic acid Dihydroxypropanoic acid - - Biochemical research
  • Propiolic acid derivatives are expected to exhibit higher acidity (pKa ~1–2) compared to acrylic acid (pKa ~4–5) due to the electron-withdrawing triple bond, enhancing solubility in polar solvents .
  • Trifluoromethyl-substituted derivatives (e.g., 3-(5-CF₃-benzimidazol-2-yl)propan-1-ol) show improved metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Commercial and Industrial Relevance

  • Cost Analysis: 3-(1H-Benzoimidazol-2-ylsulfanyl)propanoic acid is priced at $378–$874 per gram, reflecting the complexity of sulfur-containing syntheses .
  • Thermal Stability : High melting points (e.g., 215–217°C for compound 6e) indicate suitability for high-temperature pharmaceutical processing .

Biological Activity

3-(1H-Benzo[d]imidazol-2-yl)propiolic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H9N2O2\text{C}_{12}\text{H}_{9}\text{N}_{2}\text{O}_{2}

This compound features a benzimidazole moiety, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of benzimidazole, including this compound, showed cytotoxic effects against various cancer cell lines.

Case Study:
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a notable decrease in cell viability, with an IC50 value of approximately 225 µM. The compound induced apoptosis and arrested the cell cycle at the S phase, indicating its potential as an anticancer agent .

2. Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several Gram-positive and Gram-negative bacteria.

Compound Concentration (µg/mL) E. coli (mm) S. aureus (mm)
This compound60012.010.0
Standard (Ceftriaxone)-14.012.5

The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its potential as an antibacterial agent .

3. Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been studied for its anti-inflammatory effects.

Research Findings:
A study reported that the compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, demonstrating significant anti-inflammatory activity at concentrations as low as 10 µg/mL .

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation. Its structural features allow it to bind effectively to these targets, leading to the observed biological effects.

Q & A

Q. What are the common synthetic routes for 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : A widely used approach involves coupling benzimidazole derivatives with propiolic acid precursors. For example, manganese(IV) oxide in dichloromethane (DCM) at room temperature can oxidize intermediates to yield benzimidazole-containing compounds (85% yield) . Alternatively, ruthenium-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)]) with hydroperoxides at 50°C for 5.5 hours achieve moderate yields (70%) . Optimization focuses on solvent polarity, catalyst loading, and temperature to minimize side reactions. Purity is enhanced via recrystallization (e.g., ethanol) and monitored by TLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing the propiolic acid moiety (δ ~160-170 ppm for carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 379 [M+^+] for related derivatives) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms bond angles/geometry, as demonstrated for structurally similar quinoline-benzimidazole hybrids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in multi-component reactions or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, docking studies with α-glucosidase (PDB ID) reveal binding affinities of benzimidazole derivatives via hydrogen bonding (e.g., quinoline-thioacetamide interactions) . Molecular dynamics simulations (50 ns trajectories) evaluate stability of protein-ligand complexes, with RMSD/RMSF metrics . Tools like AutoDock Vina and Schrödinger Suite are standard for such analyses.

Q. How can researchers resolve contradictions in reported synthesis yields when using different catalysts or solvents?

  • Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. For instance:
  • Catalyst Efficiency : Mn(IV) oxide in DCM favors rapid oxidation (2 hours, 85% yield), while Ru catalysts require longer times (5.5 hours, 70%) due to slower activation .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity in SN2 reactions but may destabilize intermediates. Comparative studies using Hansen solubility parameters can identify optimal media .
    Systematic Design of Experiments (DoE) with variables (catalyst, solvent, temperature) and ANOVA statistical analysis isolates critical factors .

Q. What strategies are recommended for improving the aqueous solubility and bioavailability of this compound?

  • Methodological Answer :
  • Structural Modifications : Introducing hydrophilic groups (e.g., sulfonic acid, polyethylene glycol) at the benzo[d]imidazole N1 position enhances solubility .
  • Cocrystallization : Coformers like succinic acid improve dissolution rates (tested via USP paddle apparatus at 37°C) .
  • LogP Optimization : QSAR models (e.g., Molinspiration) guide modifications to balance lipophilicity (target LogP ~2-3) while retaining activity .

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